2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Anticancer activity SAR NCI-60 screening

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-54-4) is a fully aromatic, planar heterotricyclic compound composed of a [1,2,4]triazole ring ortho-fused to a quinazoline core, bearing a 3-chlorophenyl substituent at the 2-position. With a molecular formula of C₁₅H₉ClN₄ and a molecular weight of 280.71 g·mol⁻¹, it belongs to the broader [1,2,4]triazolo[1,5-c]quinazoline chemotype—a scaffold historically explored for adenosine receptor antagonism, benzodiazepine receptor modulation, and anticancer activity.

Molecular Formula C15H9ClN4
Molecular Weight 280.71 g/mol
CAS No. 847783-54-4
Cat. No. B6614031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
CAS847783-54-4
Molecular FormulaC15H9ClN4
Molecular Weight280.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H
InChIKeyYQQBGLSXFYXNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-54-4): Core Identity and Pharmacophore Context


2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-54-4) is a fully aromatic, planar heterotricyclic compound composed of a [1,2,4]triazole ring ortho-fused to a quinazoline core, bearing a 3-chlorophenyl substituent at the 2-position [1]. With a molecular formula of C₁₅H₉ClN₄ and a molecular weight of 280.71 g·mol⁻¹, it belongs to the broader [1,2,4]triazolo[1,5-c]quinazoline chemotype—a scaffold historically explored for adenosine receptor antagonism, benzodiazepine receptor modulation, and anticancer activity [2][3]. The presence of a single chlorine atom at the meta‑position of the pendant phenyl ring provides a distinct electronic and steric signature that influences both its physicochemical properties and its biological recognition profile relative to other halogen-substituted or unsubstituted analogs.

Why Generic Substitution of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-54-4) Is Scientifically Unjustified


Within the 2-aryl-[1,2,4]triazolo[1,5-c]quinazoline series, the position of chlorine substitution on the pendant phenyl ring is not a passive structural feature—it directly modulates the compound's antiproliferative fingerprint across the NCI‑60 human tumor cell line panel [1]. In the systematic study by Kovalenko et al. (2013), the three monochlorinated positional isomers—2‑(2‑chlorophenyl) (5.23), 2‑(3‑chlorophenyl) (5.24), and 2‑(4‑chlorophenyl) (5.25)—were synthesized and tested side‑by‑side under identical conditions, revealing that the meta‑chloro congener (5.24, the target compound) elicits a cell‑line growth‑inhibition pattern discernibly different from its ortho‑ and para‑chloro counterparts [1]. This non‑interchangeability arises from the chlorine atom's influence on the molecular electrostatic potential, dipole moment, and steric fit within target binding sites, making generic replacement with a different halogen‑substituted or unsubstituted phenyl analog scientifically invalid without explicit biological re‑validation.

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (847783-54-4): Product-Specific Quantitative Differentiation Evidence


Antiproliferative Differentiation of the 3-Chlorophenyl Substituent vs. 2-Chloro and 4-Chloro Isomers in the NCI-60 Human Tumor Cell Line Panel

In the Kovalenko et al. (2013) study, compounds 5.23 (2-chlorophenyl), 5.24 (3-chlorophenyl, the target compound), and 5.25 (4-chlorophenyl) were directly tested at a single concentration of 10 µM across the full NCI‑60 human tumor cell line panel, with results reported as percent growth of treated cells relative to untreated controls. The mean percent growth across all 60 cell lines for each compound provides a quantifiable differentiation metric. The target compound 5.24 (3‑chlorophenyl) displays an intermediate mean growth value that distinguishes it from both the 2‑chloro and 4‑chloro positional isomers, confirming that the meta‑chloro substitution confers a unique antiproliferative profile not achievable by simply repositioning the chlorine atom [1].

Anticancer activity SAR NCI-60 screening

Comparative Anticancer Potency Within the 2-Aryl-[1,2,4]triazolo[1,5-c]quinazoline Library: Differentiation from the Most Active Congener

The same 2013 study identified compound 5.20 (3,4,5‑trimethoxyphenyl) as a highly potent member of the series, with its hydrazide precursor 3.20 achieving a mean GI₅₀ (MG_MID) of 2.29 µM and individual cell‑line GI₅₀ values as low as 0.29 µM (SR leukemia) [1]. In contrast, the monochlorinated triazoloquinazolines 5.23–5.25, including the target compound 5.24, exhibit a distinct potency spectrum that falls within a different range of the NCI‑60 mean growth scale. This quantitative divergence confirms that 2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (5.24) occupies a specific, non‑redundant position in the SAR landscape—it is neither the most potent analog nor an interchangeable member; rather, its meta‑chloro substitution defines a unique activity tier that may be desirable for projects seeking a defined potency window rather than maximal potency.

Anticancer activity GI₅₀ SAR

Structural and Electronic Differentiation of the 3-Chlorophenyl Substituent: Impact on Physicochemical Properties

The meta‑chloro substitution pattern in 2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline imparts a distinct combination of inductive electron‑withdrawing effect (Hammett σₘ = +0.37) and moderate lipophilicity contribution (π = +0.71) without the steric hindrance associated with ortho‑chloro substitution (σₒ ≈ +0.20 with steric component) or the extended conjugation effects of para‑chloro substitution (σₚ = +0.23) [1][2]. This electronic profile influences the compound's logP, aqueous solubility, and hydrogen‑bond acceptor capacity, differentiating it from the 2‑chloro (CAS 918802‑91‑2), 4‑chloro, and unsubstituted phenyl (5.12) analogs. Such differences directly affect membrane permeability, protein binding, and assay compatibility, making the 3‑chloro isomer the preferred choice when a defined balance of lipophilicity and electron deficiency at the 2‑position is required.

Physicochemical properties Lipophilicity SAR

Synthetic Accessibility and Precursor Differentiation: Cyclocondensation Route Specificity

Compound 5.24 was synthesized via oxidative cyclocondensation of the corresponding 3-chlorobenzoic acid (3H‑quinazoline‑4‑ylidene)hydrazide precursor (3.24) using bromine in the presence of base, a method demonstrated to be the optimal route for constructing the s‑triazolo[1,5‑c]quinazoline core [1]. The precursor 3.24 itself was fully characterized by ¹H NMR, ¹³C NMR, LC‑MS, and EI‑MS, and its spectroscopic signatures were documented alongside those of the ortho‑chloro (3.23) and para‑chloro (3.25) precursors [1]. This well‑defined synthetic route and the availability of complete analytical characterization data make 5.24 a reproducible entry point for laboratories seeking a fully characterized meta‑chlorophenyl triazoloquinazoline with documented synthetic provenance.

Synthesis Cyclocondensation Precursor differentiation

Optimal Research and Procurement Application Scenarios for 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS 847783-54-4)


Anticancer SAR Studies Requiring a Defined Meta-Chloro Reference Compound

The target compound serves as a well‑characterized meta‑chlorophenyl reference point within [1,2,4]triazolo[1,5‑c]quinazoline SAR campaigns. Its antiproliferative profile, documented in the NCI‑60 panel at 10 µM alongside its ortho‑ and para‑chloro isomers, allows research teams to calibrate the contribution of chlorine position to overall anticancer activity without introducing additional structural variables [1].

Physicochemical Property Benchmarking for Halogen-Substituted Triazoloquinazolines

With a Hammett σₘ of +0.37 and a π value of +0.71, the 3‑chlorophenyl substituent provides a predictable electronic and lipophilic benchmark. This compound is suitable for use as an internal standard in chromatographic method development (logP determination, HPLC retention time indexing) and as a calibration point in computational QSAR models that explore the influence of aryl substitution on bioactivity [1][2].

Cell-Based Assay Development Utilizing Intermediate-Potency Triazoloquinazoline Controls

For assay developers who require a triazoloquinazoline control compound with intermediate potency—rather than the maximal activity exhibited by the 3,4,5‑trimethoxy lead (3.20/5.20)—the 3‑chlorophenyl analog (5.24) offers a calibrated activity tier that avoids cytotoxicity saturation while still producing measurable growth inhibition in sensitive cell lines from the NCI‑60 panel [1].

Chemical Biology Probe for Adenosine or Benzodiazepine Receptor Subtype Profiling

Given the historical association of the [1,2,4]triazolo[1,5‑c]quinazoline scaffold with adenosine A₁/A₂ₐ and benzodiazepine receptor binding [3], the 3‑chlorophenyl derivative represents a structurally distinct probe for receptor subtype selectivity studies, differentiated from other 2‑aryl analogs by its meta‑chloro substitution pattern.

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